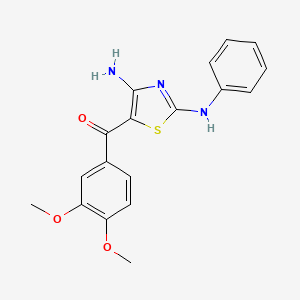
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of pyrazole-based compounds and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of inflammatory cytokines. In addition, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. In cardiovascular research, this compound has been shown to improve heart function and reduce myocardial infarction size.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in lab experiments is its broad range of potential applications, including cancer, inflammation, and cardiovascular diseases. Another advantage is its relatively low toxicity, which makes it a suitable candidate for further research. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anticancer drugs. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in humans, as well as its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, this compound has been shown to improve heart function and reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClIN3O2/c1-19-11-3-2-8(13)4-10(11)16-12(18)7-17-6-9(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMWLSSJJNVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



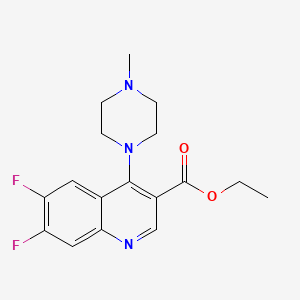
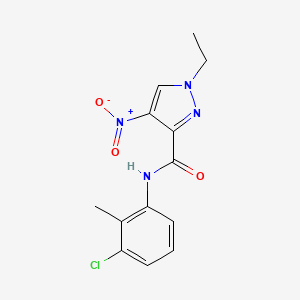
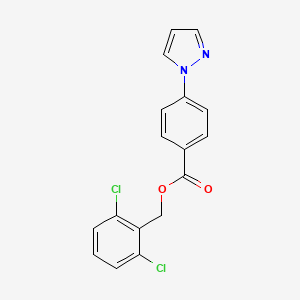
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)
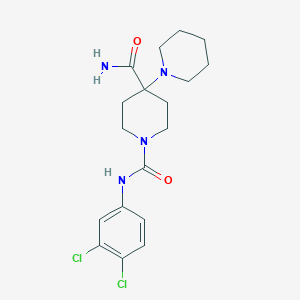
![3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3748222.png)

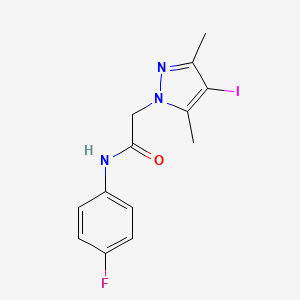
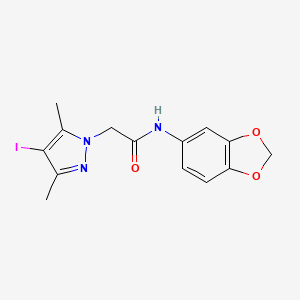
![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
